



Application Note: Spectrophotometric Determination of Molybdenum in Ferro Molybdenum

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ferro Molybdenum	
Cat. No.:	B1143984	Get Quote

Introduction

Ferromolybdenum is a critical alloying agent used in the steel industry to enhance the hardenability, weldability, and corrosion resistance of steels. The precise determination of the molybdenum content in ferromolybdenum is essential for quality control and to ensure the final steel product meets its specified properties. Spectrophotometry offers a cost-effective and reliable method for this analysis. This application note details the widely used thiocyanate method for the spectrophotometric determination of molybdenum in ferromolybdenum samples.

Principle of the Method

The spectrophotometric determination of molybdenum using the thiocyanate method is based on the formation of a stable, colored complex. In an acidic medium, molybdenum(VI) is first reduced to molybdenum(V). The molybdenum(V) ions then react with thiocyanate ions (SCN⁻) to form an orange-red pentavalent molybdenum-thiocyanate complex.[1] The intensity of the color produced is directly proportional to the concentration of molybdenum in the sample, which can be measured using a spectrophotometer at a specific wavelength. The absorbance is typically measured at the wavelength of maximum absorbance (λmax), which is around 460 nm.[1]

Various reducing agents can be employed in this method, including stannous chloride, ascorbic acid, or thioglycollic acid.[1][2] Thioglycollic acid has been reported to provide a more stable



colored complex compared to the traditionally used stannous chloride.[2]

Apparatus and Reagents

- Apparatus:
 - UV-Visible Spectrophotometer
 - 1 cm quartz cuvettes
 - Volumetric flasks (50 mL, 100 mL, 1000 mL)
 - Pipettes
 - Beakers (250 mL, 400 mL)
 - Hot plate
- Reagents:
 - Standard Molybdenum Solution (1000 ppm): Dissolve 1.84 g of ammonium molybdate ((NH4)6M07O24·4H2O) in distilled water and dilute to 1000 mL.
 - Working Standard Molybdenum Solutions: Prepare by appropriate dilution of the stock solution.
 - Acids: Concentrated Nitric Acid (HNO₃), Perchloric Acid (HClO₄), Sulfuric Acid (H2SO₄),
 Hydrochloric Acid (HCl).
 - Potassium Thiocyanate Solution (10% w/v): Dissolve 10 g of potassium thiocyanate (KSCN) in distilled water and dilute to 100 mL.
 - Reducing Agent (choose one):
 - Stannous Chloride Solution (10% w/v): Dissolve 10 g of stannous chloride (SnCl₂·2H₂O) in 20 mL of concentrated HCl and dilute to 100 mL with distilled water.



- Ascorbic Acid Solution (10% w/v): Prepare fresh by dissolving 10 g of ascorbic acid in 100 mL of distilled water.
- Thioglycollic Acid (TGA) Solution (10% v/v): Prepare fresh by diluting 10 mL of thioglycollic acid to 100 mL with distilled water.[2]
- Ferric Chloride Solution (for buffering, optional): A solution of ferric chloride can be used as an oxidation-reduction buffer.[3]

Experimental Protocols

1. Sample Preparation and Dissolution

A representative sample of ferromolybdenum should be crushed and ground to a fine powder (passing through a 100-mesh sieve).

- Accurately weigh approximately 0.2 g of the dried ferromolybdenum sample into a 400 mL beaker.
- Add 20 mL of concentrated nitric acid and 10 mL of perchloric acid.[1]
- Cover the beaker with a watch glass and heat gently on a hot plate in a fume hood until the initial vigorous reaction subsides.
- Continue heating to evaporate the acids until dense white fumes of perchloric acid appear.
- Add 5 mL of sulfuric acid and continue fuming to ensure complete dissolution and removal of nitric acid.[1]
- Cool the beaker and carefully add 50 mL of distilled water.
- Heat gently to dissolve the salts.
- Cool the solution and transfer it quantitatively to a 100 mL volumetric flask. Dilute to the mark with distilled water and mix well.
- 2. Preparation of Calibration Curve



- Pipette aliquots of the working standard molybdenum solutions (e.g., 0, 1, 2, 5, 10, 15 ppm Mo) into a series of 50 mL volumetric flasks.
- To each flask, add the same acids in concentrations that will match the sample matrix.
- Proceed with the color development step as described below.
- Measure the absorbance of each standard solution at the predetermined λmax (around 460 nm) against a reagent blank.
- Plot a graph of absorbance versus molybdenum concentration to obtain the calibration curve.
- 3. Color Development and Measurement
- Pipette a suitable aliquot (e.g., 10 mL) of the dissolved ferromolybdenum sample solution into a 50 mL volumetric flask.
- Add 5 mL of concentrated hydrochloric acid.
- Add 5 mL of the chosen reducing agent solution (e.g., 10% ascorbic acid or 10% thioglycollic acid).[1][2] Mix well and allow the solution to stand for a few minutes to ensure complete reduction of Mo(VI) to Mo(V).
- Add 5 mL of 10% potassium thiocyanate solution and mix thoroughly.
- Dilute the solution to the 50 mL mark with distilled water and mix well.
- Allow the color to develop and stabilize. The stability of the colored complex can vary depending on the reducing agent used, with thioglycollic acid providing stability for up to 3.5 hours.[2]
- Measure the absorbance of the solution at the λmax (e.g., 460 nm) using a spectrophotometer, with a reagent blank for zeroing the instrument.
- 4. Calculation of Molybdenum Content



The concentration of molybdenum in the sample solution can be determined from the calibration curve. The percentage of molybdenum in the original ferromolybdenum sample can then be calculated using the following formula:

% Molybdenum = $(C \times V \times D) / (W \times 10)$

Where:

- C = Concentration of molybdenum from the calibration curve (in ppm or $\mu g/mL$)
- V = Final volume of the measured solution (in mL, e.g., 50 mL)
- D = Dilution factor from the initial sample solution
- W = Weight of the ferromolybdenum sample taken (in g)

Data Presentation

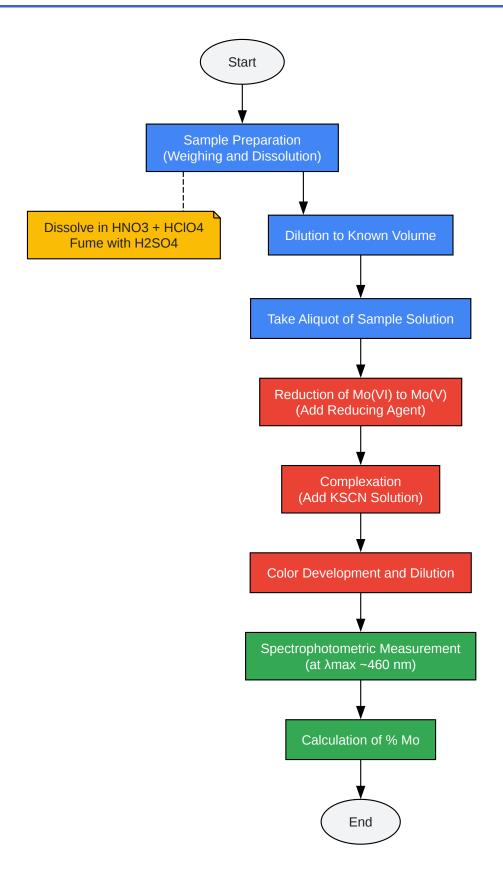
Table 1: Summary of Quantitative Data for Spectrophotometric Determination of Molybdenum

Parameter	Thiocyanate Method with Ascorbic Acid	Thiocyanate Method with Thioglycollic Acid
Wavelength of Max. Absorbance (λmax)	460 nm[1]	465 nm[2]
Linearity Range	-	0.5 - 15 ppm Mo[2]
Molar Absorptivity	-	-
Relative Standard Deviation (RSD)	0.29% - 0.35% (n=6)[1]	-
Stability of Colored Complex	-	Approx. 3.5 hours[2]

Note: The data presented is a summary from various literature sources and may vary based on specific experimental conditions.

Mandatory Visualization





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- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Molybdenum in Ferro Molybdenum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143984#spectrophotometric-determination-of-molybdenum-in-ferro-molybdenum]

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